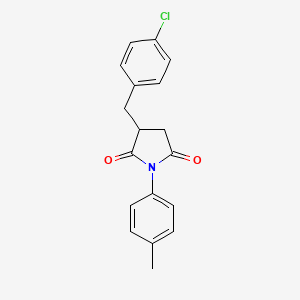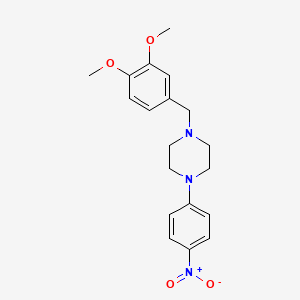
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CDMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrrolidinediones, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. One of the most promising applications of this compound is its use as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and depression.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves its binding to the active site of MAO-B, where it forms a reversible complex with the enzyme. This complex prevents the oxidation of neurotransmitters by MAO-B, leading to an increase in their levels in the brain. This increase in neurotransmitter levels has been shown to have beneficial effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental models. In addition to its MAO-B inhibitory activity, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its high potency as an MAO-B inhibitor, which allows for the use of lower concentrations in experimental studies. However, this compound is also known to be relatively unstable in solution, which can make it difficult to work with in some experimental settings. Additionally, the high lipophilicity of this compound can make it difficult to deliver to specific target tissues in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more stable analogues of this compound that retain its potent MAO-B inhibitory activity. Another potential direction is the investigation of the effects of this compound on other biochemical pathways involved in neurological disorders, such as the regulation of neuroinflammation. Finally, the potential use of this compound as a therapeutic agent in the treatment of neurological disorders such as Parkinson's disease and depression warrants further investigation.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This reaction results in the formation of the intermediate product, which is then cyclized with maleic anhydride to yield this compound. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12-2-8-16(9-3-12)20-17(21)11-14(18(20)22)10-13-4-6-15(19)7-5-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLNIWNLLGHNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol](/img/structure/B4964296.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)

![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)
![ethyl 2-[(N,N-dipropylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4964345.png)